molecular formula C11H17NO B1438269 Benzyl(1-methoxypropan-2-yl)amine CAS No. 256473-98-0

Benzyl(1-methoxypropan-2-yl)amine

Cat. No.: B1438269
CAS No.: 256473-98-0
M. Wt: 179.26 g/mol
InChI Key: AEIBOWAZTVMIAU-UHFFFAOYSA-N
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Description

Benzyl(1-methoxypropan-2-yl)amine is a chemical compound with the CAS Registry Number 256473-98-0 . Its molecular formula is C 11 H 17 NO, corresponding to a molecular weight of 179.26 g/mol . The structure is characterized by a secondary amine core, featuring a benzyl group and a 1-methoxypropan-2-yl substituent . This specific arrangement classifies it as a chemical building block with utility in synthetic organic chemistry and pharmaceutical research, where it can be employed in the development of more complex molecules. As a secondary amine, its molecular structure includes 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety handling and disposal protocols are followed in their laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

N-benzyl-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBOWAZTVMIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 1 Methoxypropan 2 Yl Amine and Derivatives

Chemo-selective Synthesis Routes to the Benzyl(1-methoxypropan-2-yl)amine Scaffold

Direct N-alkylation represents a common and straightforward approach to forming the target secondary amine. This method involves the reaction of 1-methoxypropan-2-amine with a suitable benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the water-soluble amine and the organic-soluble alkyl halide, often leading to selective N-monoalkylation. medcraveonline.com For instance, the use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a liquid-liquid system can promote the exclusive formation of the mono-allylated product at specific reactant ratios and temperatures. medcraveonline.com While direct N-alkylation with simple alkyl halides can sometimes lead to over-alkylation, the use of bulky or less reactive electrophiles can favor monoalkylation with high yields. medcraveonline.com

A variation involves the alkylation of an amine with an alcohol, a process known as the "borrowing hydrogen" methodology. This environmentally benign approach utilizes catalysts based on non-precious metals like manganese or cobalt to facilitate the N-alkylation of amines with alcohols, which act as green alkylating reagents. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProductKey Feature
1-methoxypropan-2-amineBenzyl HalideBase, optional Phase-Transfer CatalystThis compoundDirect, straightforward alkylation.
Benzylamine (B48309)1-methoxy-2-propanol (B31579)"Borrowing Hydrogen" Catalyst (e.g., Mn(I), Co(II))This compoundGreen chemistry approach using alcohol as alkylating agent.

Reductive amination is a highly versatile and widely used method for synthesizing amines. youtube.comyoutube.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine in the same reaction vessel. nih.gov For the synthesis of this compound, this can be achieved by reacting 1-methoxy-2-propanone with benzylamine, or conversely, benzaldehyde (B42025) with 1-methoxypropan-2-amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] are often preferred. youtube.comresearchgate.net These reagents are selective for the protonated imine intermediate over the starting ketone or aldehyde, thus preventing the premature reduction of the carbonyl compound. youtube.comresearchgate.net The reaction is typically performed under slightly acidic conditions (pH ~3-6), which favors imine formation. youtube.comresearchgate.net Other reducing systems, including nickel nanoparticles with isopropanol (B130326) or catalytic hydrogenation (H2/catalyst), have also been successfully employed. organic-chemistry.orgyoutube.comorganic-chemistry.org

Carbonyl CompoundAmineReducing AgentProductKey Feature
1-methoxy-2-propanoneBenzylamineNaBH3CN, NaBH(OAc)3, or H2/Catalyst (e.g., Pt/C)This compoundVersatile one-pot procedure with high selectivity. researchgate.netgoogle.com
Benzaldehyde1-methoxypropan-2-amineNaBH3CN, NaBH(OAc)3, or H2/CatalystThis compoundAlternative pairing of starting materials. nih.gov

Multi-component reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecules by combining three or more starting materials in a single step. organic-chemistry.org Several MCRs can be adapted for the synthesis of secondary amines. The Mannich reaction, for instance, involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. nih.govbeilstein-journals.org A variation, the Petasis (or borono-Mannich) reaction, utilizes an aldehyde, an amine, and a boronic acid to generate various amines. nih.gov While less direct for this specific target, these methods highlight the potential for convergent synthesis.

More recently, visible-light-mediated three-component reactions have emerged as a mild and operationally simple protocol for synthesizing secondary amines from aldehydes, amines, and unactivated alkyl iodides, catalyzed by inexpensive manganese compounds. rsc.org Such methods are compatible with a wide array of functional groups. rsc.org

Reaction TypeComponentsCatalyst/ConditionsProduct TypeKey Feature
Mannich ReactionAldehyde, Amine, Enolizable KetoneAcid or Baseβ-Amino KetoneForms C-C and C-N bonds in one pot. nih.gov
Petasis ReactionAldehyde, Amine, Vinylboronic Acid-Allylic AmineMild conditions, compatible with various functional groups. nih.gov
Visible-light MCRBenzaldehyde, Aniline, Alkyl IodideMn2(CO)10 / Visible LightSecondary AmineMild protocol, compatible with sensitive functional groups. rsc.org

Stereoselective Synthesis of Chiral 1-Methoxypropan-2-amine Intermediates

Since 1-methoxypropan-2-amine is a chiral molecule, the synthesis of enantiomerically pure this compound often relies on the stereoselective preparation of this key intermediate.

Biocatalytic Approaches for Enantioselective Amine Synthesis (e.g., Amine Transaminases, Lipases)

Biocatalysis offers a powerful and environmentally friendly approach to producing enantiopure amines. mdpi.com

Amine Transaminases (ATAs) are enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone. nih.govnih.gov To synthesize chiral 1-methoxypropan-2-amine, an ATA can be used to convert 1-methoxy-2-propanone into the desired (R)- or (S)-amine with high enantioselectivity, depending on the specific enzyme used. mdpi.comdiva-portal.org This method is of significant industrial interest due to its high efficiency and mild reaction conditions. nih.govrsc.org Challenges such as unfavorable reaction equilibria are often addressed through process strategies like in situ product removal. nih.gov

Lipases are another class of enzymes widely used for the kinetic resolution of racemic amines. mdpi.com In this approach, a racemic mixture of 1-methoxypropan-2-amine is subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica Lipase B (CALB). rsc.orgnih.gov The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting amide and the unreacted amine, now enantiomerically enriched, can then be separated. google.comnih.gov

Biocatalytic MethodSubstrateEnzymeOutcomeKey Feature
Asymmetric Synthesis1-methoxy-2-propanoneAmine Transaminase (ATA)Enantiopure (R)- or (S)-1-methoxypropan-2-amineDirect conversion of a prochiral ketone to a chiral amine. mdpi.comnih.gov
Kinetic ResolutionRacemic 1-methoxypropan-2-amineLipase (e.g., CALB)Enantiomerically enriched amine and an acylated amineSeparation of enantiomers based on selective enzymatic acylation. rsc.orgnih.gov

Asymmetric Catalysis in Generating Chiral Amine Precursors

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry for producing chiral molecules, including amines. acs.org This can be applied to the synthesis of chiral 1-methoxypropan-2-amine by the asymmetric reduction of a suitable precursor, such as an imine or oxime derived from 1-methoxy-2-propanone. Chiral ligands complexed to metals like iridium, rhodium, or nickel can direct the hydrogenation to produce one enantiomer with high selectivity. acs.orgnih.gov

Organocatalysis, using small chiral organic molecules like primary amines derived from natural sources, has also emerged as a powerful tool in asymmetric synthesis. rsc.orgpsu.edunih.govnih.gov These catalysts can activate substrates towards enantioselective transformations, providing a metal-free alternative for generating chiral amine precursors. rsc.org

Kinetic Resolution Techniques for Racemic Amine Resolution

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. This technique is particularly relevant for resolving racemic amines, including precursors to or the final structure of this compound.

Enzymatic kinetic resolution is a widely adopted method due to the high enantioselectivity of enzymes. Lipase B from Candida antarctica (CaLB), often immobilized as Novozym 435, is a prominent biocatalyst for the acylation of amines. researchgate.netuobabylon.edu.iqbme.hu The kinetic resolution of racemic 1-methoxypropan-2-amine, a key precursor, has been successfully demonstrated using various acylating agents. researchgate.netuobabylon.edu.iqbme.hu For instance, studies have explored different acyl donors like diisopropyl malonate, isopropyl 2-cyanoacetate, and isopropyl 2-ethoxyacetate, with the choice of agent significantly influencing conversion rates and enantioselectivity. uobabylon.edu.iq One study found that using CaLB immobilized on magnetic nanoparticles (CaLB-MNPs) with isopropyl 2-ethoxyacetate as the acylating agent provided a good balance between conversion and enantiomer selectivity for 1-methoxypropan-2-amine. uobabylon.edu.iq

The table below summarizes the results from a study on the kinetic resolution of various racemic amines, including 1-methoxypropan-2-amine, using CaLB and different acylating agents.

Racemic AmineAcylating AgentBiocatalystConversion (%)Enantiomeric Excess of Amide (eep, %)Enantiomeric Excess of Amine (ees, %)Selectivity Factor (E)
(±)-1-methoxypropan-2-amineDiisopropyl malonateNovozym 43551.392.098.7>100
(±)-1-methoxypropan-2-amineIsopropyl 2-ethoxyacetateCaLB-MNPs44>80--
(±)-1-phenylethan-1-amineDiisopropyl malonateNovozym 43545.099.081.8154
(±)-Heptan-2-amineDiisopropyl malonateNovozym 43550.099.099.0>>200

Beyond enzymatic methods, chemo-catalytic approaches are also effective. Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single product enantiomer. For primary benzylamines, DKR has been achieved using a combination of a palladium nanocatalyst for racemization and a lipase for enantioselective acylation. researchgate.net Another sophisticated method involves the Pd(II)-catalyzed enantioselective C-H cross-coupling of nosyl-protected benzylamines, which serves as a kinetic resolution process to yield both chiral benzylamines and ortho-arylated benzylamines with high enantiomeric purity. chu-lab.org

Preparation of Key Precursors and Building Blocks (e.g., 1-Methoxypropan-2-amine)

The synthesis of this compound relies on the availability of its constituent building blocks, primarily 1-methoxypropan-2-amine and benzaldehyde or a benzyl halide. The preparation of chiral 1-methoxypropan-2-amine is a critical step in obtaining enantiomerically pure final product.

A common industrial route to racemic 1-methoxypropan-2-amine involves the reductive amination of 1-methoxy-2-propanone or the reaction of 1-methoxy-2-propanol with ammonia (B1221849) over a catalyst. The latter process typically yields a water-containing reaction mixture from which the anhydrous amine must be separated via distillation, often after treatment with sodium hydroxide (B78521) to break the azeotrope.

For the synthesis of enantiomerically pure 1-methoxypropan-2-amine, enzymatic methods are highly effective. One patented method describes the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone (B41198) using a transaminase enzyme and 2-aminopropane as the amine donor. google.com This biocatalytic approach offers high stereoselectivity under mild conditions. nih.gov

The precursor 1-methoxy-2-propanol is itself produced from the reaction of propylene (B89431) oxide with methanol. This reaction can be catalyzed to produce a racemic mixture of the alcohol.

Synthesis of 1-methoxy-2-propanol: Propylene oxide + Methanol → 1-methoxy-2-propanol

Oxidation: 1-methoxy-2-propanol → 1-methoxy-2-propanone

Reductive Amination/Transamination: 1-methoxy-2-propanone + Amine Source → 1-methoxypropan-2-amine

Benzylation: 1-methoxypropan-2-amine + Benzaldehyde (reductive amination) or Benzyl Halide (nucleophilic substitution) → this compound

Derivatization Strategies for Functionalizing the this compound Core

Derivatization of the this compound core can be used to generate a library of related compounds for various applications, such as structure-activity relationship studies. Functionalization can target the secondary amine, the aromatic ring of the benzyl group, or the carbon backbone.

N-Functionalization: The secondary amine is a key site for derivatization.

Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides introduces an amide functionality. This is a common strategy used in metabolomics to improve chromatographic separation and mass spectrometric detection of amines. rsc.org

Alkylation/Arylation: The nitrogen can be further alkylated or arylated to form tertiary amines, although controlling the degree of alkylation can be challenging.

C-H Functionalization and Ring Derivatization:

Ortho-Arylation: As mentioned, Pd(II)-catalyzed C-H activation can introduce aryl groups at the ortho position of the benzyl ring. chu-lab.org This strategy simultaneously resolves and functionalizes the molecule.

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via standard electrophilic substitution reactions like nitration or halogenation, although the reaction conditions must be chosen carefully to avoid side reactions with the amine.

α-Functionalization:

A novel approach for functionalizing benzylamines involves the use of engineered enzymes. An evolved threonine aldolase (B8822740) has been shown to be capable of the nucleophilic α-functionalization of benzylamines. nih.govnih.gov This enzyme catalyzes a stereoselective C-C bond formation, reacting a broad range of benzylamines with various aldehydes to produce chiral 1,2-amino alcohols. nih.govnih.gov This strategy could potentially be applied to this compound to introduce a hydroxyalkyl group at the benzylic carbon, creating a more complex and stereochemically rich molecule.

The table below outlines various derivatization strategies applicable to the this compound core.

Functionalization SiteStrategyReagent/Catalyst ExampleResulting Functional Group
Secondary Amine (N-H)AcylationBenzoyl ChlorideN-Benzoyl Amide
Secondary Amine (N-H)AcylationFMOC-ClN-FMOC Carbamate
Benzyl Ring (C-H)Ortho-Arylation (C-H Activation)Aryl Halide, Pd(II) catalystOrtho-Aryl Substituted Benzyl Group
Benzylic Carbon (C-H)α-Functionalization (Biocatalytic)Engineered Threonine Aldolase, Aldehydeβ-Amino Alcohol
Secondary Amine (N-H)DebenzylationPd/C, H2Primary Amine (1-methoxypropan-2-amine)

Theoretical and Computational Chemistry Studies of Benzyl 1 Methoxypropan 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) provide a robust framework for examining electronic structure and reactivity.

Density Functional Theory (DFT) Analysis of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Benzyl(1-methoxypropan-2-yl)amine, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. The calculation would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, like 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have utilized DFT to successfully predict these parameters. biointerfaceresearch.com The stability of the molecule is inherently linked to this optimized geometry, where the system resides in a potential energy minimum.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Predicted Value (Illustrative)
Bond Length C (benzyl) C (ring) - - ~1.51 Å
Bond Length C N - - ~1.47 Å
Bond Length C O - - ~1.43 Å
Bond Angle C N C - ~112°
Dihedral Angle C (ring) C (benzyl) N C ~60°

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations. Actual values would require specific computation.

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, as less energy is required for electronic excitation. nih.govreddit.com For this compound, the presence of the electron-donating amine and ether groups, along with the aromatic benzyl (B1604629) ring, would influence the energies of these orbitals. DFT calculations can precisely determine the HOMO and LUMO energy levels. nih.gov A smaller gap would indicate higher reactivity and a greater propensity for charge transfer interactions within the molecule. nih.gov

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

Parameter Predicted Value (eV) Implication
EHOMO -6.2 Electron-donating ability
ELUMO -0.8 Electron-accepting ability
Energy Gap (ΔE) 5.4 Chemical Reactivity, Stability
Ionization Potential (I) 6.2 Ease of losing an electron
Electron Affinity (A) 0.8 Ease of gaining an electron
Chemical Hardness (η) 2.7 Resistance to change in electron distribution nih.gov

Note: This table is illustrative. The values are typical for similar organic molecules but would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. nih.gov The map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. nih.gov The hydrogen atoms, particularly the one on the amine group, and the aromatic protons would exhibit positive potential. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions with biological targets like enzymes or receptors. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanamine chain and the rotation around the benzyl group's C-C and C-N bonds mean that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. A Potential Energy Surface (PES) map represents the energy of the molecule as a function of its geometric parameters, such as dihedral angles. libretexts.org By mapping the PES, researchers can identify energy minima (stable conformers) and the energy barriers (transition states) that separate them. libretexts.org This analysis is crucial for understanding the molecule's dynamic behavior and which shapes are most likely to be present and biologically active.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, such as the reductive amination of 1-methoxy-2-propanone with benzylamine (B48309), or its metabolic degradation pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which indicate the feasibility and rate of a reaction. Such studies provide insights that are often difficult to obtain through experimental means alone.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are used to predict how a molecule (a ligand) binds to the active site of a protein or other macromolecular target. biointerfaceresearch.com Given its structural components, this compound could be docked into the active sites of various enzymes, such as monoamine oxidases, to predict its binding orientation and affinity. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. nih.gov These predictions rely on scoring functions that evaluate intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces, guided by the molecule's MEP and conformational possibilities. Such in silico screening can prioritize compounds for further experimental testing in drug discovery processes. nih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-benzyl-2-phenyl-1H-benzimidazole
1-methoxy-2-propanone

Enzymatic Interactions and Biocatalytic Transformations of Benzyl 1 Methoxypropan 2 Yl Amine Analogues

Mechanistic Investigations of Enzyme-Substrate Interactions (In Vitro)

Understanding the interaction between enzymes and their substrates at a molecular level is fundamental to developing efficient biocatalytic processes. For benzylamine (B48309) analogues, these investigations often focus on enzymes like monoamine oxidases (MAOs) and cytochrome P450s, which are crucial for their metabolism.

In vitro studies are essential for elucidating these interactions. For instance, N-benzyl-1-(4-methoxyphenyl)propan-2-amine has been identified as an inhibitor of monoamine oxidase (MAO). MAO enzymes, which contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, are located in the outer mitochondrial membrane and are responsible for the oxidative deamination of various amines, including neurotransmitters. nih.gov The inhibition of MAO by benzylamine analogues can alter the levels of these neurotransmitters, indicating a direct interaction with the enzyme's active site.

Molecular docking studies provide further insight into these interactions. For new benzylamine-sulfonamide derivatives, docking simulations within the human monoamine oxidase B (hMAO-B) active site have been performed. nih.govresearchgate.net The catalytic activity of hMAO-B is believed to involve two tyrosine residues (Tyr398 and Tyr435) that polarize the substrate's amine group. nih.gov Docking studies with potent inhibitors have revealed key interactions within the enzyme's active site, highlighting the importance of the benzylamine moiety for binding. nih.gov

Kinetic analyses, such as the generation of Lineweaver-Burk plots, are used to determine the nature of enzyme inhibition. Studies on certain benzylamine-sulfonamide derivatives have shown them to be non-competitive inhibitors of hMAO-B, providing quantitative data on their inhibitory potential (K_i_ values). researchgate.net

Table 1: In Vitro Enzyme Interactions of Benzylamine Analogues

Compound/Analogue Enzyme System Observed Interaction Method of Investigation
N-benzyl-1-(4-methoxyphenyl)propan-2-amine Monoamine Oxidase (MAO) Inhibition Enzyme Activity Assays
Benzylamine-sulfonamide derivatives Human Monoamine Oxidase B (hMAO-B) Non-competitive Inhibition Fluorometric Assays, Lineweaver-Burk Plots, Molecular Docking nih.govresearchgate.net

Identification and Characterization of Enzyme Systems Involved in Amine Biocatalysis

The biocatalytic synthesis of chiral amines from prochiral ketones or other precursors relies on several key enzyme families. The most prominent among these are amine dehydrogenases (AmDHs) and transaminases (TAs). nih.govnih.gov

Amine dehydrogenases are particularly valuable as they facilitate the asymmetric reductive amination of carbonyl compounds using ammonia (B1221849) as a low-cost amine source, with water being the only byproduct. nih.govacs.org While naturally occurring AmDHs were elusive for some time, recent explorations into bacterial biodiversity have led to the discovery of native amine dehydrogenases (nat-AmDHs). cea.fr These nat-AmDHs have been shown to catalyze the reductive amination of ketones, often favoring the (S)-configuration, which is a stereference not commonly seen with other enzyme families performing the same reaction. cea.fr

Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), have significantly expanded the toolbox for amine synthesis. nih.gov A systematic investigation of AmDHs created through protein engineering has demonstrated their potential for the efficient asymmetric synthesis of α-chiral amines. nih.gov For example, the AmDH variant from Bacillus badius (Bb-PhAmDH) has been characterized for its activity with various ketones. nih.gov These enzymes require a nicotinamide (B372718) cofactor (NADH/NAD⁺) which must be recycled in a practical biocatalytic reaction, often using a secondary enzyme system like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govnih.gov

Transaminases, which are dependent on pyridoxal-5'-phosphate (PLP), represent another versatile approach. They convert a carbonyl substrate to a target amine by transferring an amino group from a sacrificial amine donor. nih.gov

Table 2: Characterized Enzyme Systems for Benzylamine Analogue Synthesis

Enzyme Class Source/Variant Reaction Type Key Characteristics
Amine Dehydrogenase (AmDH) Native AmDHs from bacterial biodiversity Asymmetric Reductive Amination Favors (S)-amination; uses ammonia directly. cea.fr
Amine Dehydrogenase (AmDH) Engineered variants (e.g., from Bacillus badius) Asymmetric Reductive Amination Produces (R)-configured amines with high stereoselectivity (>99% ee). nih.gov
Amine Dehydrogenase (AmDH) Engineered from Geobacillus stearothermophilus (GsAmDH) Asymmetric Reductive Amination Active on hydroxyl ketones. rsc.org

Biocatalyst Engineering for Enhanced Activity, Selectivity, and Stability

To meet the demands of industrial applications, natural enzymes often require improvement through protein engineering. Directed evolution and rational design are the primary strategies used to enhance the activity, selectivity, and stability of biocatalysts for amine synthesis. rsc.org

Amine dehydrogenases (AmDHs) have been a major focus of these engineering efforts. Starting from amino acid dehydrogenases (AADHs), which share a similar catalytic mechanism, scientists have created AmDHs with novel substrate specificities. rsc.org For example, a rational design campaign was performed on an AmDH from Geobacillus stearothermophilus (GsAmDH) to improve its modest catalytic efficiency towards γ-hydroxyl ketones. rsc.org After three rounds of mutagenesis, the best variant, mh174, which contained seven substitutions, showed a 4.2-fold increase in catalytic efficiency (k_cat_/K_m_) compared to the starting enzyme, while maintaining excellent enantioselectivity (>99% ee). rsc.org

Data mining combined with active site engineering has also proven successful. This approach led to the development of a biocatalyst, PtAmDH (A113G/T134G/V294A), which could transform previously inactive long-chain ketones at high concentrations. nih.govacs.org Similarly, reductive aminases (RedAms) have been engineered using structure-guided mutagenesis to alter stereoselectivity and produce specific, desired isomers of complex chiral amines. acs.org

The stability of these enzymes under operational conditions is another critical parameter. Efforts are ongoing to improve the stability of enzymes and their required coenzymes, like NADH, particularly at the more basic pH values (pH 8.2-8.8) that are often optimal for reductive amination reactions. nih.gov

Table 3: Examples of Engineered Biocatalysts for Amine Synthesis

Original Enzyme Engineering Strategy Target Substrate Type Key Improvement
GsAmDH Rational Design (Mutagenesis) γ-hydroxyl ketones 4.2-fold increase in catalytic efficiency. rsc.org
PtAmDH Data Mining & Active Site Engineering Long-chain aliphatic ketones Enabled transformation of previously inactive substrates. nih.govacs.org

Exploration of Regioselectivity and Enantioselectivity in Biotransformations

Selectivity is the hallmark of enzymatic catalysis, and this is particularly crucial in the synthesis of complex molecules like pharmaceuticals where specific isomers are required. Biotransformations of benzylamine analogues demonstrate high degrees of both regioselectivity and enantioselectivity.

Regioselectivity refers to the preferential reaction at one specific site on a substrate molecule. nih.gov While much of the literature focuses on the introduction of the amine group, other reactions also show high regioselectivity. For example, the cycloruthenation of N-(benzylidene)benzylamines using a ruthenium catalyst was found to be completely regioselective, always forming the endo-derivative regardless of substituents on the aromatic ring. ub.esub.edu In metabolic studies, understanding the regioselectivity of enzymes like cytochrome P450s is critical for predicting potential metabolites and their biological activities. nih.gov

Enantioselectivity, the ability to produce one enantiomer of a chiral product preferentially, is a key advantage of biocatalysis. Engineered AmDHs have been shown to catalyze the reductive amination of various prochiral ketones with perfect stereoselectivity, consistently affording the (R)-configured amines with over 99% enantiomeric excess (ee). nih.gov Conversely, newly discovered native AmDHs characteristically favor (S)-amination, providing a complementary tool for accessing the opposite enantiomer. cea.fr

Structure-guided engineering can be used to flip the selectivity of an enzyme. A reductive aminase (IR-09), which naturally produced undesired diastereomers, was engineered through a single mutation (W204R). acs.org This engineered biocatalyst was then able to generate the desired (S,S,S)-isomer from a racemic ketone with 95% ee, demonstrating the power of engineering to control stereochemical outcomes. acs.org

Table 4: Selectivity in Biotransformations of Benzylamine Analogues

Transformation Enzyme/Catalyst System Type of Selectivity Outcome
Reductive Amination Engineered Amine Dehydrogenase Enantioselectivity >99% ee for (R)-amines. nih.gov
Reductive Amination Native Amine Dehydrogenase (nat-AmDH) Enantioselectivity Preferential formation of (S)-amines. cea.fr
Reductive Amination Engineered Reductive Aminase (IR-09 W204R) Stereoselectivity Switched selectivity to produce the desired (S,S,S)-isomer (95% ee). acs.org

Table of Compound Names

Compound Name
Benzyl(1-methoxypropan-2-yl)amine
N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Benzylamine
Benzylamine-sulfonamide
N-(benzylidene)benzylamine
NADH (Nicotinamide adenine dinucleotide, reduced form)
NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)
FAD (Flavin adenine dinucleotide)
Pyridoxal-5'-phosphate (PLP)
Tyr398 (Tyrosine residue at position 398)

Structure Activity Relationship Sar Studies of Benzyl 1 Methoxypropan 2 Yl Amine Derivatives

Elucidation of Structural Determinants Influencing Biological or Catalytic Activity

The biological and catalytic activity of benzylamine (B48309) derivatives is profoundly influenced by the nature and position of substituents on both the benzyl (B1604629) and amine-adjacent moieties. The core structure, consisting of a benzyl group attached to a nitrogen atom, serves as a versatile scaffold for a range of biological targets.

Influence of the N-Benzyl Group: The N-benzyl group itself is a crucial determinant of activity. In studies on N-benzyl phenethylamine (B48288) agonists for the 5-HT2A receptor, the N-benzyl moiety was found to confer exceptionally high potency. nih.gov It is believed that this group may engage with specific residues, such as F339 in the human 5-HT2A receptor, leading to enhanced affinity and functional activity. nih.gov The presence of a polar substituent, particularly at the ortho position of the benzyl ring, can further enhance activity, possibly by forming hydrogen bonds with receptor sites. nih.gov

Substitutions on the Propylamine/Propanamide Backbone: Modifications to the propanamine or propanamide backbone are critical for tuning activity. For instance, in a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides with anticonvulsant properties, the stereochemistry of the propanamide moiety was a key factor. The (R)-enantiomers consistently showed more potent antiseizure activity in various models compared to their (S)-counterparts, highlighting the importance of stereospecific interactions with the biological target. acs.org

Catalytic Activity: In the realm of catalysis, the benzylamine structure is relevant to processes like hydrogenative deprotection. The strong coordination of the amine to palladium catalysts can inhibit the reaction. However, the use of a mixed catalyst system, such as palladium on carbon (Pd/C) combined with niobic acid-on-carbon (Nb2O5/C), can significantly facilitate the deprotection of N-benzyl groups. nih.gov This indicates that while the amine is central to the catalytic process, modulating the reaction environment is key to achieving high efficiency. nih.gov

The following table summarizes the impact of key structural features on the activity of various benzylamine analogues:

Structural FeatureObservationImplication for ActivityReference
N-Benzyl Group Confers high potency at 5-HT2A receptors.Essential for high-affinity binding. nih.gov
Ortho-Substitution on Benzyl Ring Polar groups enhance agonist activity.Potential for additional hydrogen bonding with the receptor. nih.gov
Stereochemistry of Propanamide Moiety (R)-enantiomers show higher anticonvulsant activity.Stereospecific interactions are critical for biological targets. acs.org
Amine Basicity Strong coordination to Pd catalysts can inhibit hydrogenation.Modulating the electronic properties of the nitrogen is key for catalytic efficiency. nih.gov

Rational Design Principles for Novel Derivatives with Targeted Interactions

The rational design of novel benzylamine derivatives hinges on a deep understanding of the target's binding site and the physicochemical properties that govern molecular interactions. Key principles include optimizing lipophilicity, tailoring electronic properties, and incorporating specific functional groups to engage with target receptors or enzymes.

A primary strategy involves modifying the scaffold to improve properties like metabolic stability and oral bioavailability. For example, in the development of USP1/UAF1 deubiquitinase inhibitors, undesired metabolic hydroxylation of an isopropyl group prompted the synthesis of cyclopropyl (B3062369), cyclobutyl, and oxetane (B1205548) derivatives. acs.org While the cyclopropyl and cyclobutyl analogues retained potency, they did not improve metabolic stability; however, the incorporation of an oxetane ring is a known strategy to enhance both stability and solubility. acs.org

Another key principle is the use of bioisosteric replacement and scaffold hopping. In the design of renin inhibitors, a 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-one scaffold was developed to create orally bioavailable small molecules. nih.gov By modulating a sidechain designed to bind in the S3(sp) subsite of renin, researchers could optimize metabolic clearance and cellular permeability, demonstrating how targeted modifications can overcome pharmacokinetic challenges. nih.gov

The design of ligands for the complement factor D protein illustrates the principle of targeting specific protein conformations. Researchers designed a basic benzylamine-derived ligand that binds to an "unlocked" conformation of the S1 pocket, forming a salt-bridge with an aspartate residue (Asp189). nih.gov This was a novel approach, as it exploited a transiently open protein state, a principle that can be applied to design inhibitors for other challenging targets. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of novel compounds based on their physicochemical properties. For benzylamine derivatives, QSAR studies have successfully identified key molecular descriptors that correlate with various activities, from anticonvulsant effects to receptor binding.

In a study of N-benzylacetamide and 3-(phenylamino)propanamide analogues with anticonvulsant properties, a QSAR model was developed with a high correlation coefficient (R=0.92). woarjournals.org This model revealed that the anticonvulsant activity was primarily dependent on specific molecular descriptors including Kier2 (a shape index), RDF50s (a radial distribution function descriptor), AATS4i (an autocorrelation descriptor), and VE2_D (a verloop descriptor). woarjournals.org Such models are invaluable for the in silico design of new compounds with potentially improved activity.

For a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners acting as CCR5 receptor antagonists, both 2D (Hansch analysis) and 3D-QSAR methods were employed. The Hansch analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov The 3D-QSAR model, specifically Molecular Shape Analysis (MSA), provided more detailed insights, indicating that a high relative negative charge (RNCG) on substituents enhances binding affinity. nih.gov

These models not only predict activity but also provide a mechanistic rationale for the observed SAR. For instance, the QSAR model for benzylidene hydrazine (B178648) benzamides as anticancer agents identified Log S (solubility), rerank score (a scoring function from docking), and molar refractivity (MR) as critical parameters. unair.ac.id The resulting equation allows for the prediction of anticancer activity (pIC50) and guides the synthesis of derivatives with optimized properties. unair.ac.id

The following table presents an example of a QSAR equation for benzylidene hydrazine benzamides: unair.ac.id

EquationStatistical Parameters
pIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 n = 11; r = 0.921; R² = 0.849; Q² = 0.61

This demonstrates how QSAR translates structural features into a predictive mathematical model.

In Vitro Ligand Binding and Receptor Interaction Studies for Analogues

In vitro binding and functional assays are essential for validating the predictions from SAR and QSAR studies and for elucidating the precise nature of ligand-receptor interactions. For analogues related to Benzyl(1-methoxypropan-2-yl)amine, these studies have been crucial in identifying potent and selective ligands for various receptors.

In the study of N-benzyl phenethylamines as 5-HT2A receptor agonists, competition binding assays confirmed that N-arylmethyl substitution was necessary for a dramatic increase in affinity (up to 300-fold) and enhanced selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov Subsequent functional assays using PI hydrolysis confirmed that these compounds were potent and highly efficacious agonists. nih.gov Site-directed mutagenesis experiments further pinpointed key interactions: a Phe339Leu mutation dramatically reduced the affinity and potency of N-benzyl analogues, confirming the interaction between the N-benzyl moiety and this specific residue. nih.gov

For a series of 3-benzylaminomorphinan derivatives, binding affinity studies were conducted at mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov These studies revealed that replacing the N-methyl group on the morphinan (B1239233) with larger groups like cyclopropylmethyl generally increased binding at both MOR and KOR. nih.gov Furthermore, introducing substituted benzyl groups at the 3-amino position tended to increase affinity and selectivity. For example, methoxy-, hydroxyl-, and methylenedioxy-substituted benzylaminomorphinans showed the highest binding affinities for the MOR. nih.gov

The following table summarizes the binding affinities (Ki, nM) of selected N-benzyl phenethylamine analogues at serotonin (B10506) receptors, illustrating the impact of N-benzyl substitution. nih.gov

CompoundN-Benzyl Substituent4-Position Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)
Parent Compound HIodo120210
Analogue 1 2-MethoxybenzylIodo0.41.8
Analogue 2 2-HydroxybenzylIodo0.86.5
Analogue 3 2,3-MethylenedioxybenzylIodo0.32.6

These in vitro studies provide concrete data that validates design principles and allows for the precise characterization of the pharmacological profiles of novel derivatives.

Metabolic Research and Biotransformation Pathways in Vitro Mechanistic Studies

Identification of In Vitro Metabolic Pathways for Benzyl(1-methoxypropan-2-yl)amine and its Analogues

The in vitro metabolic pathways for compounds structurally related to this compound have been elucidated through studies utilizing liver microsomes, which are rich in drug-metabolizing enzymes. wuxiapptec.comwuxiapptec.com For instance, the in vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline, a tertiary aniline, reveals that N-dealkylation and p-hydroxylation are the major metabolic reactions. nih.gov Notably, this compound was dealkylated to its corresponding secondary amine, and two phenolic metabolites resulting from p-hydroxylation were observed. nih.gov

Similarly, studies on N-benzyl-4-substituted anilines have identified three primary metabolic routes: N-debenzylation, aniline-ring hydroxylation, and N-oxidation. nih.govtandfonline.com The prominence of each pathway can be influenced by the specific species from which the liver microsomes are derived. nih.govtandfonline.com For example, in hamsters and mice, N-debenzylation is the predominant metabolic route for N-benzylaniline. nih.govtandfonline.com In contrast, ring hydroxylation is the major pathway in guinea pigs and rabbits. nih.govtandfonline.com

Another analogue, O(6)-benzylguanine, undergoes oxidation to form O(6)-benzyl-8-oxoguanine as a major metabolite. nih.gov It can also undergo debenzylation to yield metabolites like guanine (B1146940) and 7,8-dihydro-8-oxoguanine. nih.gov The metabolism of N-benzyl-N-cyclopropylamine, catalyzed by cytochrome P450, is proposed to proceed via hydrogen abstraction, leading to N-dealkylation products. nih.gov

Based on these findings with structural analogues, the predicted in vitro metabolic pathways for this compound would likely include:

N-Debenzylation: Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom.

O-Demethylation: Removal of the methyl group from the methoxypropan moiety.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the benzyl moiety or to the propyl chain.

N-Oxidation: Oxidation of the nitrogen atom.

Table 1: Predicted In Vitro Metabolic Pathways for this compound Based on Analogues

Predicted Pathway Description Observed in Analogue(s)
N-Debenzylation Cleavage of the benzyl-nitrogen bond. N-benzyl-4-substituted anilines nih.govtandfonline.com
O-Demethylation Removal of the methyl group from the methoxy (B1213986) moiety. General metabolic pathway for methoxy groups.
Aromatic Hydroxylation Addition of a hydroxyl group to the benzyl ring. N-benzyl-N-methylaniline nih.gov
Aliphatic Hydroxylation Addition of a hydroxyl group to the propan-2-yl chain. General metabolic pathway for alkyl chains.
N-Oxidation Formation of an N-oxide. N-benzyl-4-substituted anilines nih.govtandfonline.com

Characterization of In Vitro Metabolites and Intermediate Species

The characterization of metabolites formed during in vitro incubations is crucial for understanding the biotransformation of a compound. For the analogue N-benzyl-N-methylaniline, in vitro studies with rat liver microsomes did not detect the formation of an amide or an N-oxide metabolite; instead, the primary metabolites were the dealkylated secondary amine and two p-hydroxylated phenolic metabolites. nih.gov The study suggests that the carbinolamine intermediate formed from N-benzyl-N-methylaniline is likely unstable and breaks down to the dealkylation products. nih.gov Nitrones are proposed as essential intermediate metabolites in the formation of amides from secondary aromatic amines. nih.gov

In the case of O(6)-benzylguanine, its major metabolite identified in both rat and mouse studies is O(6)-benzyl-7,8-dihydro-8-oxoguanine. nih.gov Other metabolites include N2-acetyl-O6-benzylguanine and N2-acetyl-O6-benzyl-7,8-dihydro-8-oxoguanine in rats, as well as debenzylated products like guanine and 7,8-dihydro-8-oxoguanine. nih.gov

For N-benzyl-N-cyclopropylamine, its oxidation by cytochrome P450 results in a variety of metabolites, including cyclopropanone (B1606653) hydrate, 3-hydroxypropionaldehyde, cyclopropylamine, benzaldehyde (B42025), and benzyl alcohol. nih.gov

Based on these analogue studies, the following table outlines the potential in vitro metabolites of this compound.

Table 2: Potential In Vitro Metabolites of this compound

Potential Metabolite Proposed Pathway of Formation
1-Methoxypropan-2-amine N-Debenzylation
Benzyl(1-hydroxypropan-2-yl)amine O-Demethylation
(4-Hydroxybenzyl)(1-methoxypropan-2-yl)amine Aromatic Hydroxylation
This compound N-oxide N-Oxidation
Benzaldehyde Oxidative deamination following N-debenzylation
Benzoic Acid Oxidation of Benzaldehyde

Investigation of Enzyme Systems and Isoforms Involved in Biotransformation (In Vitro)

The biotransformation of many xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies with analogues of this compound confirm the central role of these enzymes. The metabolism of N-benzyl-4-substituted anilines, leading to C- and N-oxidation products, is primarily localized in the endoplasmic reticulum of liver cells, where CYP enzymes are abundant. nih.govtandfonline.com

Studies on N-nitroso-N-benzyl-methylamine have indicated the involvement of specific CYP isoforms, with P450IA being the predominant enzyme responsible for debenzylation at high substrate concentrations. nih.gov The metabolism of O(6)-benzylguanine to its oxidized product in rats can be significantly increased by pretreatment with phenobarbital, a known inducer of CYP enzymes. nih.gov This suggests a significant role for inducible CYP isoforms in its metabolism. nih.gov

Reaction phenotyping studies, which are a common component of in vitro drug metabolism assessment, aim to identify the specific CYP isoforms responsible for a drug's metabolism. youtube.com These studies often involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of CYP isoforms in human liver microsomes. youtube.com

Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by various CYP450 isoforms.

Assessment of In Vitro Metabolic Stability and Clearance Rates

Metabolic stability is a critical parameter that influences a drug's pharmacokinetic profile, including its half-life and bioavailability. nih.gov It is typically assessed in vitro by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. wuxiapptec.comwuxiapptec.com The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

While specific data for this compound is not available, the general methodology for such an assessment is well-established. thermofisher.com For example, in a typical assay, the test compound is incubated with liver microsomes fortified with NADPH, a necessary cofactor for CYP-mediated reactions. nih.gov Samples are taken at various time points, and the concentration of the parent compound is quantified using analytical techniques like HPLC-UV or LC-MS. nih.govresearchgate.net

The intrinsic clearance (CLint) can be calculated from the in vitro half-life and the experimental conditions. thermofisher.com This value can then be used in in vivo extrapolation to predict the hepatic clearance of the compound in humans. nih.gov Compounds with high metabolic stability (long t1/2, low CLint) are generally cleared more slowly from the body, while those with low stability are cleared more rapidly. researchgate.net

Table 3: Illustrative Data Table for In Vitro Metabolic Stability Assessment

Parameter Description Illustrative Value
Incubation System The in vitro model used for the assay. Human Liver Microsomes
Compound Concentration The initial concentration of the test compound. 1 µM
Incubation Time The duration of the incubation. 0, 5, 15, 30, 60 min
In Vitro Half-life (t1/2) The time required for 50% of the parent compound to be metabolized. e.g., 25 min
Intrinsic Clearance (CLint) The rate of metabolism in the absence of physiological limitations. e.g., 55 µL/min/mg protein

Analytical Method Development and Validation for Research Applications

Advanced Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS, HPLC)

Chromatographic methods are essential for separating Benzyl(1-methoxypropan-2-yl)amine from starting materials, byproducts, and potential degradants, as well as for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment and quantification of non-volatile compounds like this compound. A reverse-phase HPLC method is typically developed. For related compounds like benzylamine (B48309), separation can be achieved on columns such as a Primesep A with a mobile phase of water, acetonitrile, and a buffer modifier like sulfuric acid, with UV detection around 210 nm sielc.com. The development process involves optimizing the column chemistry, mobile phase composition (including organic modifier, pH, and additives), flow rate, and detector settings to achieve optimal resolution and peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the compound in complex mixtures. thermofisher.comnih.gov The liquid chromatography component separates the analyte from the matrix, after which the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. researchgate.net For amines, derivatization is sometimes used to improve ionization efficiency. The method validation would include assessing linearity, accuracy, precision, and the lower limit of quantification (LOQ). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds. While this compound may be analyzed directly, derivatization (e.g., acylation) can improve its volatility and chromatographic behavior. The gas chromatograph separates components of a sample, which are then ionized and detected by the mass spectrometer. escholarship.org The resulting mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns aiding in structural confirmation. researchgate.net Analysis of related N-benzyl amphetamine analogues has been successfully performed using GC-MS, indicating its applicability to this class of compounds. researchgate.net

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

Parameter HPLC-UV LC-MS/MS GC-MS
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm) Mid-polarity Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase / Carrier Gas Acetonitrile/Water with 0.1% Formic Acid Acetonitrile/Water with 0.1% Formic Acid Helium
Flow Rate / Gas Flow 1.0 mL/min 0.3 mL/min 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at ~210 nm Triple Quadrupole Mass Spectrometer (QqQ) Quadrupole Mass Spectrometer
Ionization Mode N/A Electrospray Ionization (ESI), Positive Mode Electron Ionization (EI)

| Analysis Mode | N/A | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzyl (B1604629) group (~7.2-7.4 ppm), the benzylic methylene protons (-CH₂-Ph), the methine proton (-CH-), the methylene protons adjacent to the ether oxygen (-CH₂-O), and the methyl protons of the methoxy (B1213986) (-O-CH₃) and propan-2-yl groups (-CH-CH₃). The N-H proton signal would also be present, though its chemical shift can be variable. libretexts.orgst-andrews.ac.uk

¹³C NMR: The spectrum would display unique resonances for each carbon atom, including the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the 1-methoxypropan-2-yl moiety. libretexts.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would include:

A single N-H stretching vibration for the secondary amine, typically in the 3300–3500 cm⁻¹ region. libretexts.orgwpmucdn.com

C-N stretching absorptions for the aliphatic and aromatic amine portions, generally found between 1000-1350 cm⁻¹. libretexts.orgresearchgate.net

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching just below 3000 cm⁻¹.

A strong C-O stretching band for the ether linkage, typically around 1100 cm⁻¹.

N-H bending vibrations around 1500-1600 cm⁻¹. libretexts.org

Mass Spectrometry (MS): In addition to its use with chromatography, standalone mass spectrometry provides the molecular weight and fragmentation data. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would be a dominant process. libretexts.org Cleavage at the benzylic position to form a tropylium ion (m/z 91) is also highly probable. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ can be calculated for high-resolution mass spectrometry (HRMS) analysis.

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. For this compound, the absorption would be dominated by the benzyl group's aromatic system, typically showing absorption maxima in the ultraviolet region around 250-270 nm.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR Aromatic Protons (Ph-) ~7.2-7.4 ppm (multiplet, 5H)
Benzylic Protons (Ph-CH₂-) ~3.8 ppm (singlet or doublet, 2H)
Methoxy Protons (-OCH₃) ~3.3 ppm (singlet, 3H)
¹³C NMR Aromatic Carbons ~127-140 ppm
Aliphatic Carbons ~10-75 ppm
IR N-H Stretch (sec-amine) ~3300-3500 cm⁻¹ (one band)
C-O Stretch (ether) ~1070-1150 cm⁻¹
Mass Spec (EI) Molecular Ion Peak (M⁺) m/z = 179
Major Fragments Alpha-cleavage and benzylic cleavage (m/z 91)

| UV-Vis | λmax | ~254 nm (due to benzyl chromophore) |

Development of Chiral Separation Techniques for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it exists as a pair of enantiomers. Since enantiomers can have different biological activities, developing methods to separate and quantify them is critical. wvu.edu

Chiral HPLC is the most common and effective technique for this purpose. yakhak.orgmdpi.com The development of a chiral separation method involves screening various Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel OD-H, Chiralpak IA), are often highly effective for resolving chiral amines. yakhak.org The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. yakhak.org Basic additives may be required to improve peak shape and prevent strong retention of the amine on the stationary phase. mdpi.com Once developed, the method can be used to determine the enantiomeric excess (e.e.) of a sample. googleapis.com

Table 3: Potential Chiral HPLC Method Parameters

Parameter Description
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Additive Diethylamine (DEA) or other basic modifier (e.g., 0.1%)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm

| Goal | Achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks |

High-Throughput Screening Assay Development for Research Compound Evaluation

High-Throughput Screening (HTS) enables the rapid testing of large numbers of chemical substances for a specific biological activity. researchgate.net For a research compound like this compound, an HTS assay would be developed to identify its potential biological targets or to screen for other compounds with similar activity. japsonline.com The development process is a multi-step endeavor. nih.gov

First, a biological target or pathway of interest is identified. Assays can be either biochemical (using isolated enzymes or receptors) or cell-based (using whole cells to measure a physiological response). nih.govresearchgate.net The choice depends on the research question.

Next, a suitable detection method is chosen. Common HTS detection technologies are based on:

Fluorescence: Including fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET). nih.gov

Luminescence: Such as flash or glow luminescence from reporter gene assays (e.g., luciferase). enamine.net

Absorbance: Measuring changes in color or turbidity. enamine.net

The assay is then miniaturized, typically to a 384- or 1536-well plate format, and automated using robotics to handle the large number of compounds. japsonline.com Validation is crucial and involves determining the assay's robustness, reproducibility, and statistical performance (e.g., by calculating the Z'-factor). A robust HTS assay allows for the efficient evaluation of compound libraries to discover new leads for further research. japsonline.com

Table 4: Overview of HTS Assay Formats for Compound Evaluation

Assay Type Principle Typical Readout Application Example
Biochemical (Enzyme Inhibition) Measures the ability of a compound to inhibit the activity of a purified enzyme. Fluorescence, Luminescence, Absorbance Screening for inhibitors of a specific kinase.
Biochemical (Receptor Binding) Quantifies the binding of a compound to a purified receptor. Fluorescence Polarization, TR-FRET Identifying ligands for a G-protein coupled receptor (GPCR).
Cell-Based (Reporter Gene) Measures the effect of a compound on the expression of a reporter gene (e.g., luciferase) linked to a specific promoter. Luminescence Assessing activation or inhibition of a signaling pathway.

| Cell-Based (Viability/Toxicity) | Determines the effect of a compound on cell survival or death. | Colorimetric (e.g., MTT), Luminescence (e.g., ATP measurement) | Evaluating compound cytotoxicity. |


Applications of Benzyl 1 Methoxypropan 2 Yl Amine and Its Derivatives As Research Precursors in Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines, such as the enantiomers of Benzyl(1-methoxypropan-2-yl)amine, are fundamental chiral building blocks in asymmetric synthesis. sigmaaldrich.com Their importance lies in their ability to introduce stereocenters with high fidelity, which is a critical requirement in the synthesis of pharmaceuticals and natural products where specific stereoisomers often exhibit desired biological activity. These amines can be used directly as starting materials, as chiral auxiliaries to guide the stereochemical outcome of a reaction, or as resolving agents to separate racemic mixtures. sigmaaldrich.com

The primary application of these chiral amines stems from their role as synthons that provide a specific stereochemical configuration. For instance, the (R)- or (S)-enantiomer of a benzylamine (B48309) derivative can be incorporated into a target molecule, transferring its chirality. This is particularly evident in the synthesis of bioactive compounds where the stereochemistry at the amine-bearing carbon is crucial for efficacy. sigmaaldrich.com Asymmetric catalytic reduction of imines is one of the most direct methods to produce such chiral amines.

Furthermore, derivatives of these amines can be used to create more complex chiral structures. For example, they can serve as precursors for the synthesis of atropisomeric phosphoramidites, which are highly effective ligands in enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com The synthesis of enantioenriched homoallylic amines, which are valuable synthetic intermediates, can also be achieved using methodologies involving chiral amine precursors. beilstein-journals.org

Table 1: Applications of Chiral Benzylamine Derivatives in Asymmetric Synthesis

Application TypeDescriptionExample
Chiral Auxiliary A chiral molecule that is temporarily incorporated into a non-chiral substrate to direct the stereoselective formation of a new stereocenter.Use of (R)-(+)-1-Phenylethylamine to direct the synthesis of other chiral amines.
Chiral Resolving Agent A chiral compound used to separate a racemic mixture into its constituent enantiomers by forming diastereomeric salts that can be separated.Separation of racemic acids through the formation of diastereomeric salts with a chiral amine. sigmaaldrich.com
Precursor for Chiral Ligands Synthesis of ligands for asymmetric catalysis, where the chirality of the ligand determines the enantioselectivity of the reaction.Synthesis of phosphoramidite (B1245037) ligands from C₂-symmetrical secondary amines for use in copper-catalyzed reactions. sigmaaldrich.com
Direct Incorporation The chiral amine itself is a key fragment of the final, complex chiral molecule.(S)-2-amino-3-methylbutane used as a building block in the synthesis of the potassium channel opener BPDZ-44. sigmaaldrich.com

Role as Intermediates in the Synthesis of Complex Organic Molecules

This compound and its analogs are crucial intermediates in the multi-step synthesis of complex organic molecules, particularly pharmaceuticals. The benzyl (B1604629) group often serves as a protecting group for the amine, which can be removed in later stages of the synthesis via hydrogenolysis. wikipedia.org This strategy allows for selective reactions at other parts of the molecule without affecting the amine functionality.

A prominent example is the synthesis of the long-acting β2-adrenergic receptor agonist, (R,R)-formoterol, used in the treatment of asthma. google.com A key precursor in this synthesis is (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a close structural analog of this compound. google.comgoogle.com The synthesis involves the coupling of this chiral amine intermediate with another complex fragment, followed by debenzylation to yield the final active pharmaceutical ingredient. google.com This highlights the role of such benzylamines as key building blocks that bring in a significant and stereochemically defined portion of the final molecule.

The synthesis of this key formoterol (B127741) intermediate can be achieved with high stereoselectivity and yield by using (R)-α-methylphenethylamine as a chiral auxiliary, which reacts with p-methoxyphenylacetone to form an imine. This is followed by hydrogenation and subsequent reaction with benzaldehyde (B42025). google.com

Table 2: Exemplary Synthesis of a Formoterol Precursor

StepReactantsReagents/CatalystProductPurpose
1 p-Methoxyphenylacetone, (R)-α-MethylphenethylaminePt/C, H₂(R,R)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylamineIntroduction of chirality using a chiral auxiliary. google.com
2 (R,R)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylaminePd/C, H₂(R)-1-(4-methoxyphenyl)-2-propylamineRemoval of the chiral auxiliary. google.com
3 (R)-1-(4-methoxyphenyl)-2-propylamine, BenzaldehydePt/C, H₂(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamineIntroduction of the benzyl protecting group. google.com
4 (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, (R)-1-(4-(benzyloxy)-3-formylaminophenyl)-2-bromoethanolCoupling ReactionN-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamideCoupling of key fragments to assemble the core structure of the target molecule. google.com

Beyond formoterol, derivatives of benzylamine are integral to the synthesis of a wide range of bioactive molecules, including benzylureas and tetrahydroquinolines. nih.govresearchgate.net These syntheses often involve the amine group participating in condensation, alkylation, or acylation reactions to build the desired molecular framework. nih.govresearchgate.net

Integration into Catalyst Systems or Ligand Design for Chemical Reactions

The nitrogen atom in this compound and its derivatives possesses a lone pair of electrons, making it a potential coordination site for metal centers. This property allows these molecules to be explored as ligands in transition metal catalysis. researchgate.netresearchgate.net Chiral amines are particularly sought after for designing chiral ligands, which are essential for creating catalysts that can control the stereochemical outcome of a chemical reaction. mdpi.com

The design of effective chiral catalysts often relies on the principle that a chiral ligand, when coordinated to a metal, creates a chiral environment that forces a reaction to proceed enantioselectively. mdpi.comnih.gov Amino acids and peptides, which contain amine functionalities, are well-known natural chiral ligands for transition metal catalysis. mdpi.com Similarly, synthetic chiral amines and their derivatives can be used to construct novel ligands. For instance, they can be modified to create bidentate or polydentate ligands by introducing other coordinating groups, enhancing the stability and stereodirecting ability of the resulting metal complex. researchgate.net

While specific examples of this compound itself being used as a ligand are not extensively documented, the broader class of chiral benzylamines has been investigated for this purpose. They can be incorporated into more complex ligand frameworks, such as P/N or Se/N ligands, which have been used in palladium-catalyzed asymmetric allylic substitutions. researchgate.net In some cases, amine-containing molecules can even compete with and displace other chiral ligands in a reaction mixture, highlighting their strong coordinating potential. nih.gov The development of catalysts where the chirality resides solely at the metal center, coordinated by achiral ligands, is also an emerging area where amine-containing ligands play a role. researchgate.netnih.gov

Table 3: Components of a Potential Transition Metal Catalyst System

ComponentRoleExample from Benzylamine Derivatives
Metal Center The active site of the catalyst where the chemical transformation occurs.Palladium (Pd), Rhodium (Rh), Copper (Cu). researchgate.netmdpi.com
Chiral Ligand A chiral molecule that coordinates to the metal, inducing enantioselectivity.A derivative of this compound modified to be a bidentate or polydentate ligand. researchgate.net
Substrate The molecule that is transformed by the catalyst.Alkenes, imines, aryl halides. researchgate.netnih.gov
Solvent/Additives The medium for the reaction and substances that can enhance catalyst performance.Organic solvents (e.g., THF, Toluene), bases, or co-catalysts.

Exploration in Materials Science for Functional Polymer or Material Synthesis

The amine functional group in this compound and its derivatives provides a reactive handle for incorporation into polymeric structures, opening avenues for the creation of functional materials. Amine-functionalized polymers are a class of materials with diverse applications, including as adsorbents, coatings, and platforms for further chemical modification. researchgate.netosti.gov

One strategy for creating such materials is through post-polymerization modification, where a pre-formed polymer is functionalized with amine-containing molecules. rsc.org For example, polymers with reactive side chains (like activated esters or chlorides) can be treated with a benzylamine derivative to attach the amine functionality onto the polymer backbone. rsc.orgresearchgate.net This approach allows for the synthesis of polymers with primary, secondary, or tertiary amine groups, depending on the structure of the amine precursor. rsc.orgsciengine.com

These amine-functionalized polymers can exhibit unique properties. For instance, the presence of amine groups can enhance the affinity of a polymer for carbon dioxide, making it a candidate for CO₂ capture applications. researchgate.netqub.ac.uk The basicity of the amine groups can also impart pH-responsive behavior to the material. rsc.org Furthermore, the amine groups can serve as initiation sites for grafting other molecules or polymers, leading to the creation of hybrid materials with combined properties, such as fluorescent polymer-graphene oxide hybrids. rsc.org In another approach, benzylamine derivatives can be used to synthesize monomers, such as N-benzylmaleimide, which can then be polymerized to create thermally stable polymaleimides used as high-temperature insulators and coatings. tsijournals.com

Table 4: Potential Applications of Amine-Functionalized Polymers

Polymer TypeSynthesis MethodPotential ApplicationRationale
Amine-Grafted Polymer Post-polymerization modification of a reactive polymer with a benzylamine derivative. rsc.orgresearchgate.netCO₂ Capture AdsorbentAmine groups have a chemical affinity for acidic CO₂ gas. researchgate.netqub.ac.uk
pH-Responsive Polymer Incorporation of tertiary amine functionalities onto a polymer backbone. rsc.orgSmart Drug Delivery, SensorsThe amine groups can be protonated or deprotonated depending on the pH, changing the polymer's solubility or conformation.
Hybrid Material Precursor Grafting amine-functionalized polymers onto other materials like graphene oxide. rsc.orgAdvanced Composites, Fluorescent ProbesCombines the properties of the polymer (e.g., fluorescence) with the properties of the substrate (e.g., conductivity).
Thermally Stable Polyimide Polymerization of monomers derived from benzylamine, such as N-benzylmaleimide. tsijournals.comHigh-Performance Coatings, AdhesivesThe rigid imide and aromatic structures contribute to high thermal stability. tsijournals.com

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

The academic footprint of Benzyl(1-methoxypropan-2-yl)amine is currently limited, with a lack of dedicated scholarly articles detailing its synthesis, characterization, and applications. Its fundamental properties are noted in chemical databases, but in-depth research contributions are not prominent in publicly accessible literature. The primary context for its relevance is derived from the study of structurally similar compounds.

Identification of Promising Avenues for Future Scholarly Inquiry

Given the limited specific research on this compound, several avenues for future scholarly inquiry are evident:

Synthesis and Characterization: Development and publication of detailed synthetic protocols for both the racemic and enantiomerically pure forms of this compound would be a foundational contribution. Comprehensive characterization using modern spectroscopic techniques, such as multidimensional NMR and mass spectrometry, would provide essential data for the scientific community.

Asymmetric Synthesis: Investigation into the asymmetric synthesis of (R)- and (S)-Benzyl(1-methoxypropan-2-yl)amine using various catalytic methods (e.g., transition-metal catalysis, organocatalysis, biocatalysis) would be a significant area of research. This could lead to the discovery of efficient and stereoselective routes to these chiral amines.

Applications in Medicinal Chemistry: Exploring the potential of this compound as an intermediate in the synthesis of novel pharmaceutical compounds is a promising research direction. Its structural similarity to intermediates for existing drugs suggests it could be a valuable building block.

Catalysis: The potential use of this compound and its derivatives as ligands in asymmetric catalysis presents another area for investigation.

Potential Broader Impact on Fundamental Chemical Science and Related Disciplines

While the current direct impact of this compound on chemical science is minimal due to the lack of research, future studies could have a broader impact:

Advancement in Synthetic Methodology: The development of novel synthetic routes to this compound could contribute to the broader toolkit of synthetic organic chemists for preparing chiral amines.

Drug Discovery and Development: Should this compound prove to be a useful precursor for new therapeutic agents, it could have a significant impact on medicinal chemistry and pharmaceutical sciences.

Understanding Structure-Activity Relationships: A detailed study of this compound and its derivatives could provide valuable insights into the structure-activity relationships of related molecules, aiding in the rational design of new compounds with specific biological activities.

Q & A

What are the optimized methodologies for synthesizing Benzyl(1-methoxypropan-2-yl)amine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves alkylation of 1-methoxypropan-2-amine with benzyl chloride under basic conditions (e.g., NaH or K₂CO₃). Key factors include:

  • Base selection : Strong bases like NaH enhance nucleophilicity but require anhydrous conditions to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reactions performed at 0–25°C minimize decomposition of the methoxypropan-2-yl moiety .
    For industrial-scale synthesis, continuous flow reactors are recommended to ensure consistent yield (>85%) and purity (>95%) by reducing batch-to-batch variability .

How can the molecular structure of this compound be rigorously characterized?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group position) and stereochemistry. Key signals include δ ~3.3 ppm (methoxy protons) and δ ~2.7 ppm (amine-adjacent CH₂) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for confirming stereochemical assignments .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₇NO) with <2 ppm mass error .

What computational methods are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reaction pathways:

  • Nucleophilic attack : The amine’s lone pair attacks electrophilic carbons, with activation energies <30 kcal/mol favoring feasible reactions .
  • Solvent effects : PCM models show polar solvents stabilize transition states, reducing energy barriers by ~5 kcal/mol .
  • Steric maps : Molecular dynamics (MD) simulations quantify steric hindrance from the benzyl group, which can reduce reaction rates by 20–40% .

How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., thiophene vs. benzothiophene) alter receptor binding. For example, thiophene-containing analogs show 10-fold higher affinity for serotonin receptors .
  • Assay conditions : Variations in pH (7.4 vs. 6.8) or solvent (DMSO vs. ethanol) impact solubility and activity. Standardize protocols using WHO guidelines .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450 oxidation), which may explain low in vivo efficacy despite strong in vitro data .

What strategies enhance the enantiomeric purity of this compound during asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts to achieve >90% enantiomeric excess (ee) in alkylation steps .
  • Kinetic resolution : Lipase enzymes (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, improving ee by 15–25% .
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers, validated by circular dichroism (CD) spectra .

How does the methoxy group in this compound influence its physicochemical properties?

Answer:
The methoxy moiety:

  • Lipophilicity : Increases logP by ~0.5 units compared to non-methoxy analogs, enhancing blood-brain barrier permeability .
  • Hydrogen bonding : The oxygen atom participates in weak H-bonds (ΔG ~ -2 kcal/mol), affecting solubility in aqueous buffers (e.g., 2.3 mg/mL in PBS) .
  • Conformational rigidity : Restricts rotation of the propan-2-yl chain, as shown by NOESY NMR correlations between methoxy and benzyl protons .

What are the best practices for analyzing degradation products of this compound under oxidative conditions?

Answer:

  • Forced degradation studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours. Monitor via LC-MS/MS:
    • Major degradant: N-Oxide derivative (m/z 196.1) .
    • Minor degradant: Benzaldehyde (m/z 106.1) via C-N bond cleavage .
  • Stability-indicating assays : Use C18 columns (5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to resolve degradants .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS applications?

Answer:
SAR trends include:

  • Benzyl substitution : Electron-withdrawing groups (e.g., -NO₂) at the para position reduce dopamine receptor affinity by 50% .
  • Methoxy positioning : 1-Methoxypropan-2-yl analogs show 3-fold higher BBB penetration than 3-methoxybutan-2-yl variants due to reduced molecular weight .
  • Amine alkylation : N-Methylation decreases metabolic clearance (t₁/₂ increases from 1.2 to 4.7 hours in rat liver microsomes) .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

  • Co-elution issues : Impurities with similar retention times (e.g., benzyl alcohol) require UPLC-MS/MS with MRM transitions (e.g., m/z 108 → 79 for benzyl alcohol) .
  • Detection limits : GC-FID achieves LOQ of 0.05% for residual solvents (e.g., DMF) .
  • Isomeric impurities : Chiral columns differentiate enantiomers, while 2D-LC resolves diastereomers .

How do solvent and temperature affect the crystallization of this compound for X-ray studies?

Answer:

  • Solvent selection : Ethanol/water (70:30) yields monoclinic crystals (space group P2₁/c) with Z’=1, suitable for SHELXL refinement .
  • Temperature gradient : Cooling from 50°C to 4°C at 0.5°C/hour produces larger crystals (>0.2 mm) with fewer defects .
  • Habit modifiers : Adding 1% ethyl acetate suppresses needle formation, favoring block-shaped crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.